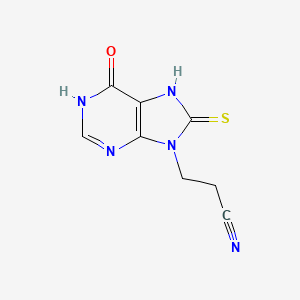
1-(2-(1h-Pyrazol-1-yl)acetyl)piperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(1h-Pyrazol-1-yl)acetyl)piperidine-2-carboxylic acid is a heterocyclic compound that features both pyrazole and piperidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and piperidine moieties in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1h-Pyrazol-1-yl)acetyl)piperidine-2-carboxylic acid typically involves the condensation of pyrazole derivatives with piperidine carboxylic acid derivatives. One common method involves the reaction of 1H-pyrazole-1-acetic acid with piperidine-2-carboxylic acid under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or tetrahydrofuran, often with the aid of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-(1h-Pyrazol-1-yl)acetyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkyl halides in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2-(1h-Pyrazol-1-yl)acetyl)piperidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-(1h-Pyrazol-1-yl)acetyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s binding affinity and selectivity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-(1H-Imidazol-1-yl)acetyl)piperidine-2-carboxylic acid: Similar structure but with an imidazole ring instead of a pyrazole ring.
1-(2-(1H-Pyrazol-1-yl)acetyl)piperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group at a different position on the piperidine ring.
Uniqueness
1-(2-(1h-Pyrazol-1-yl)acetyl)piperidine-2-carboxylic acid is unique due to the specific arrangement of its functional groups, which allows for distinct chemical reactivity and biological activity. The combination of pyrazole and piperidine rings provides a versatile scaffold for the development of new compounds with potential therapeutic applications .
Properties
Molecular Formula |
C11H15N3O3 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
1-(2-pyrazol-1-ylacetyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C11H15N3O3/c15-10(8-13-6-3-5-12-13)14-7-2-1-4-9(14)11(16)17/h3,5-6,9H,1-2,4,7-8H2,(H,16,17) |
InChI Key |
UWPHSXIXQGTJJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)CN2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3,5-Dibromo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B14913621.png)


